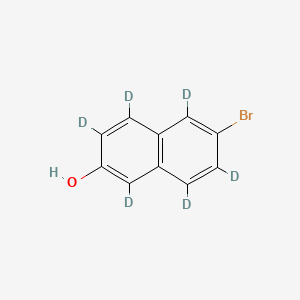
6-Bromo-2-naphthol-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-naphthol-d6 is a deuterated derivative of 6-Bromo-2-naphthol, a compound belonging to the class of naphthols. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-naphthol typically involves the bromination of 2-naphthol. One common method includes the bromination of 2-naphthol with bromine in glacial acetic acid, followed by reduction with metallic tin . The reaction conditions are as follows:
- Dissolve 2-naphthol in glacial acetic acid.
- Add bromine solution dropwise while maintaining gentle shaking.
- Heat the mixture to boiling after the addition of water.
- Add mossy tin in portions and continue boiling until the tin is dissolved.
- Filter and wash the precipitated 6-Bromo-2-naphthol.
Industrial Production Methods
Industrial production of 6-Bromo-2-naphthol may involve similar bromination and reduction processes, but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-2-naphthol undergoes various types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Reduction of the bromine substituent can yield 2-naphthol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin and hydrochloric acid, or stannous chloride in aqueous alcohol, are used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products
Oxidation: Produces quinones.
Reduction: Yields 2-naphthol.
Substitution: Forms various substituted naphthols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-naphthol-d6 has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in NMR spectroscopy.
Biology: Employed in studies involving enzyme-substrate interactions.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-naphthol-d6 involves its interaction with molecular targets through its bromine and hydroxyl groups. In biological systems, it can enhance the efficacy of antibiotics by increasing membrane permeability in bacteria . The deuterium atoms provide stability and reduce metabolic degradation, making it a valuable tool in metabolic studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-2-naphthol: The non-deuterated form, commonly used in similar applications.
2-Naphthol: Lacks the bromine substituent, used in organic synthesis and as a precursor for other compounds.
6-Bromo-2-naphthyl β-D-glucopyranoside: A derivative used as a substrate for β-glycosidases.
Uniqueness
6-Bromo-2-naphthol-d6 is unique due to its deuterium atoms, which make it particularly useful in NMR spectroscopy and metabolic studies
Eigenschaften
Molekularformel |
C10H7BrO |
|---|---|
Molekulargewicht |
229.10 g/mol |
IUPAC-Name |
6-bromo-1,3,4,5,7,8-hexadeuterionaphthalen-2-ol |
InChI |
InChI=1S/C10H7BrO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6,12H/i1D,2D,3D,4D,5D,6D |
InChI-Schlüssel |
YLDFTMJPQJXGSS-MZWXYZOWSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C2=C1C(=C(C(=C2[2H])[2H])Br)[2H])[2H])O)[2H] |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



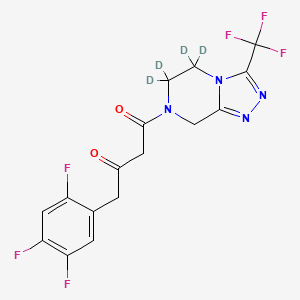
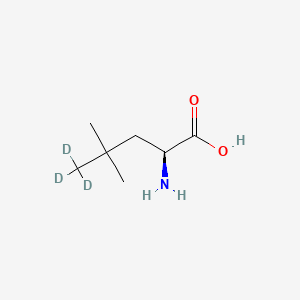
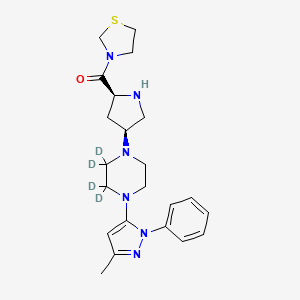
![1-(4-Methoxyphenyl)-4-[(2-methyl-5-propan-2-ylphenoxy)methyl]triazole](/img/structure/B12410828.png)
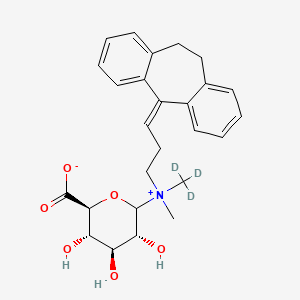

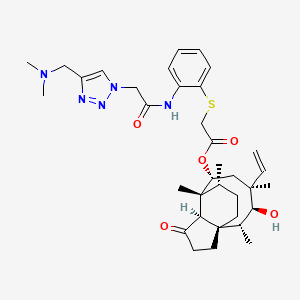

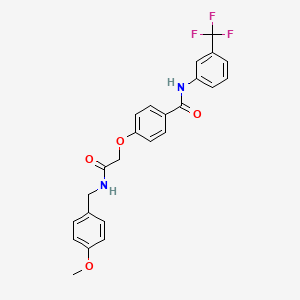
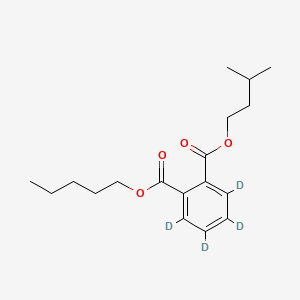
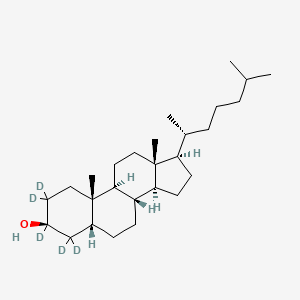
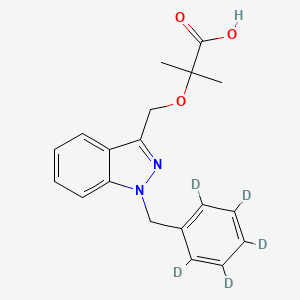
![[(E,2S,3R)-3-hydroxy-2-[[(Z)-icos-11-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12410899.png)
